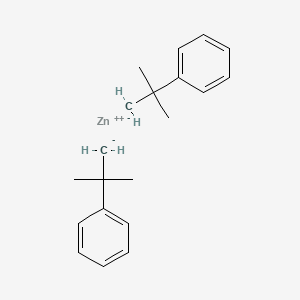
zinc;2-methanidylpropan-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc;2-methanidylpropan-2-ylbenzene is a compound that features a benzene ring substituted with a zinc atom and a 2-methanidylpropan-2-yl group. This compound is part of the broader class of organozinc compounds, which are known for their utility in organic synthesis due to their reactivity and ability to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methanidylpropan-2-ylbenzene typically involves the reaction of a benzene derivative with a zinc reagent. One common method is the reaction of 2-methanidylpropan-2-ylbenzene with zinc chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in the laboratory, but with optimized conditions for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2-methanidylpropan-2-ylbenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The zinc atom can be replaced by other electrophiles, leading to the formation of various substituted benzene derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form zinc oxide and other oxidized products.
Coupling Reactions: It can participate in coupling reactions to form larger organic molecules, often facilitated by palladium or nickel catalysts.
Common Reagents and Conditions
Electrophiles: Such as halogens (chlorine, bromine) for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products Formed
Substituted Benzene Derivatives: Depending on the electrophile used in substitution reactions.
Zinc Oxide: As a result of oxidation reactions.
Coupled Organic Molecules: From coupling reactions.
Applications De Recherche Scientifique
Zinc;2-methanidylpropan-2-ylbenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of zinc;2-methanidylpropan-2-ylbenzene involves its ability to donate or accept electrons, making it a versatile reagent in organic synthesis. The zinc atom can coordinate with various ligands, facilitating reactions such as substitution and coupling. In biological systems, zinc ions play a crucial role in enzyme function and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Zinc Chloride: Another organozinc compound used in organic synthesis.
Zinc Oxide: A common zinc compound with applications in materials science and medicine.
2-Methanidylpropan-2-ylbenzene: The parent compound without the zinc substitution.
Uniqueness
Zinc;2-methanidylpropan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other organozinc compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
110139-76-9 |
|---|---|
Formule moléculaire |
C20H26Zn |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
zinc;2-methanidylpropan-2-ylbenzene |
InChI |
InChI=1S/2C10H13.Zn/c2*1-10(2,3)9-7-5-4-6-8-9;/h2*4-8H,1H2,2-3H3;/q2*-1;+2 |
Clé InChI |
NPYLHGYXKJICNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)([CH2-])C1=CC=CC=C1.CC(C)([CH2-])C1=CC=CC=C1.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



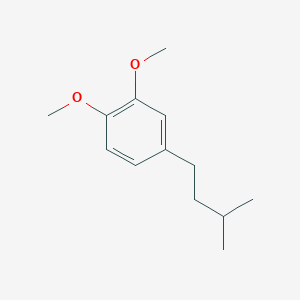
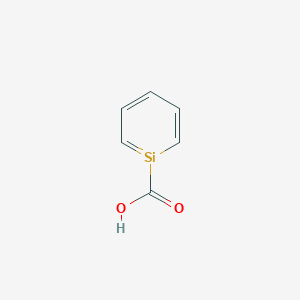
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
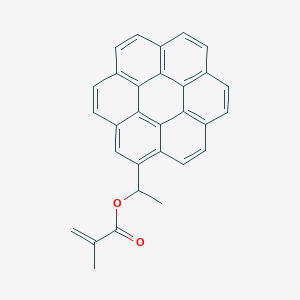
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
![[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid](/img/structure/B14330277.png)
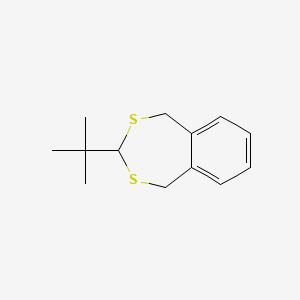
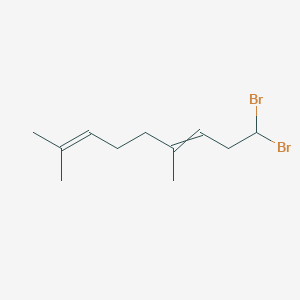
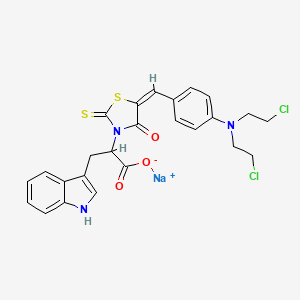
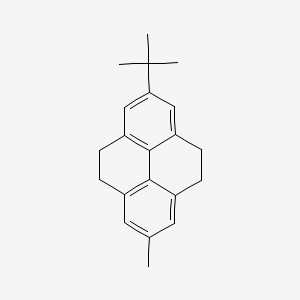
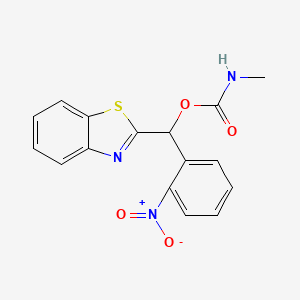
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
